Methyl 5-methyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C10H9NO3. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 5-methyl-2-formylbenzoate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, benzoxazole, shares the core structure but lacks the methyl and carboxylate groups.
Methyl 2-methylbenzoxazole-7-carboxylate: Similar in structure but with a different substitution pattern.
5-Methylbenzoxazole: Lacks the carboxylate group but retains the methyl substitution.
Uniqueness
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-23-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 191.19 g/mol. It exhibits a melting point range of 142–144 °C . The compound's structure features a benzoxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence various signaling pathways within cells. The compound's mechanism may involve:
- Enzyme Inhibition: Binding to enzymes that are crucial for cellular processes.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Antimicrobial Activity: Disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of neuroblastoma and glioblastoma cells with low nanomolar concentrations .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | LC50 (nM) | Reference |
---|---|---|
U87 (Glioblastoma) | 200 ± 60 | |
BE (Neuroblastoma) | 18.9 | |
HCT-116 (Colorectal) | <100 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key bacterial enzymes .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
P. aeruginosa | >64 µg/mL |
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy:
- Study on Glioblastoma Cells: A study demonstrated that this compound significantly reduced cell viability in glioblastoma cell lines when combined with radiation therapy, suggesting a potential role as a radiosensitizer .
- Neuroblastoma Research: Another investigation found that this compound exhibited potent cytotoxicity in neuroblastoma models, outperforming existing treatments in terms of effectiveness .
Properties
IUPAC Name |
methyl 5-methyl-1,3-benzoxazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-3-7(10(12)13-2)9-8(4-6)11-5-14-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAHCUKIMJCPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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